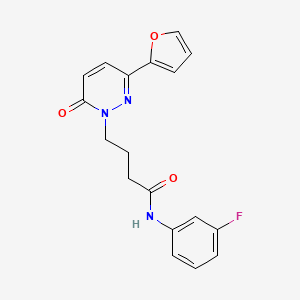

N-(3-fluorophenyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

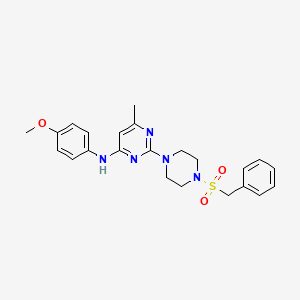

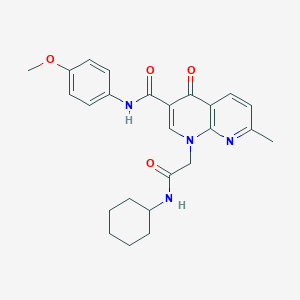

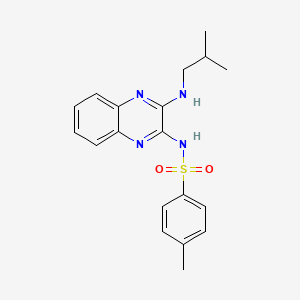

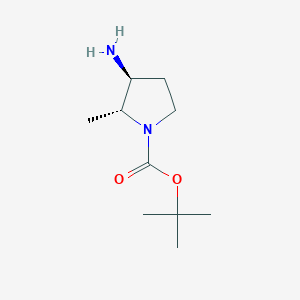

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the fluorophenyl group could be introduced via a halogenation reaction, the furanyl group via a cyclization reaction, and the pyridazinone group via a condensation reaction . The butanamide group could be introduced via an amide coupling reaction .Molecular Structure Analysis

The molecular structure of this compound would be quite complex, with several different functional groups present. The fluorophenyl group would likely contribute to the compound’s aromaticity, the furanyl group would introduce a five-membered ring with an oxygen atom, the pyridazinone group would introduce a six-membered ring with two nitrogen atoms, and the butanamide group would introduce a carbonyl group and an amine group.Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the fluorine atom in the fluorophenyl group could potentially be replaced via a nucleophilic aromatic substitution reaction . The furanyl group could potentially undergo reactions at the oxygen atom, such as oxidation or reduction . The pyridazinone group could potentially undergo reactions at the carbonyl group, such as reduction to an alcohol or addition of a nucleophile .Wissenschaftliche Forschungsanwendungen

Antiviral and Anticancer Activities

Studies have illustrated the potential of structurally related compounds in the realm of antiviral and anticancer activities. For instance, compounds synthesized from furanone derivatives have shown promising antiviral activity against the H5N1 virus, with certain derivatives exhibiting significant effectiveness (Flefel et al., 2014). Moreover, novel derivatives bearing furan moieties have been synthesized, displaying antioxidant activity surpassing that of ascorbic acid and demonstrating anticancer activity against human glioblastoma and triple-negative breast cancer cell lines (Tumosienė et al., 2020).

Synthetic Methodologies for Heterocyclic Compounds

Research on synthetic methodologies has led to the development of new dihydropyridines, butanamide, dihydropyridazines, and thiourea derivatives through reactions involving similar compounds (Hafiz et al., 2011). This highlights the compound's role in facilitating the synthesis of heterocyclic systems, which are crucial in drug development and material science.

Fluorescence Chemosensor Development

The chemical structure of N-(3-fluorophenyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide suggests potential applications in the development of fluorescence chemosensors. A related study reports a phenoxazine-based fluorescent chemosensor for the discriminative detection of Cd2+ and CN− ions, which could be used for bio-imaging in live cells and zebrafish, demonstrating the versatility of similar compounds in environmental monitoring and biological imaging (Ravichandiran et al., 2020).

Material Science and Organic Synthesis

Further research has explored the synthesis of novel furan- and thiophene-derived compounds, demonstrating their application in material science and organic synthesis. For example, the synthesis of highly substituted 3-fluorofurans has been achieved through methods that could potentially be applied to the synthesis of related compounds, offering new pathways for the development of materials with unique properties (Li et al., 2012).

Eigenschaften

IUPAC Name |

N-(3-fluorophenyl)-4-[3-(furan-2-yl)-6-oxopyridazin-1-yl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FN3O3/c19-13-4-1-5-14(12-13)20-17(23)7-2-10-22-18(24)9-8-15(21-22)16-6-3-11-25-16/h1,3-6,8-9,11-12H,2,7,10H2,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJGRDVOYZKOKIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-fluorophenyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 8-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2554500.png)

![1-Bromo-2-[(trimethylsilyl)oxy]propane](/img/structure/B2554501.png)

![(3aR,6aS)-5-benzyl-2-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B2554503.png)

![2-Chloro-1-[5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-oxa-7-azaspiro[3.4]octan-7-yl]ethanone](/img/structure/B2554507.png)

![1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-[(4-fluorophenyl)methyl]methanesulfonamide](/img/structure/B2554514.png)

![Tert-butyl N-[1-(4-fluorophenyl)-1-hydroxypropan-2-YL]carbamate](/img/structure/B2554522.png)